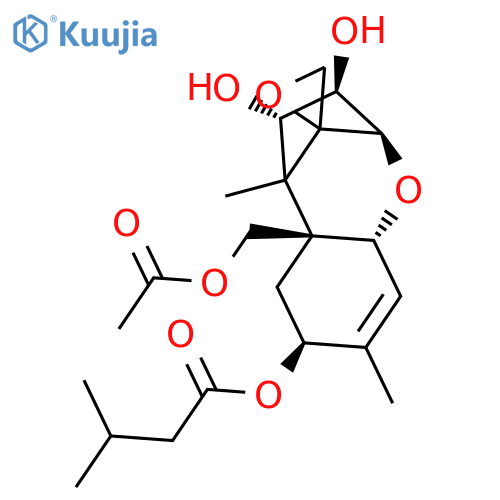Cas no 26934-87-2 (HT-2 Toxin)

HT-2 Toxin structure
HT-2 Toxin 化学的及び物理的性質
名前と識別子
-
- Trichothec-9-ene-3,4,8,15-tetrol,12,13-epoxy-, 15-acetate 8-(3-methylbutanoate), (3a,4b,8a)-
- HT-2 Toxin
- 15-Acetoxy-3α,4β-dihydroxy-8α-(3-methylbutyryloxy)-12,13-epoxytrichothec-9-ene
- HT-2
- ht-2toxin solution
- Mycotoxin HT 2
- Pentanoic acid anion
- T-2,Toxin analog
- Toxin HT 2
- valerate
- (3alpha,4beta,8alpha)-12,13-Epoxytrichothec-9-ene-3,4,8,15-tetrol 15-acetate 8-(3-methylbutanoate)
- 1ST7237
- CS-0099767
- Diisobutyl Phosphite-d14
- Trichothec-9-ene-3alpha,4beta,8alpha,15-tetrol, 12,13-epoxy-, 15-acetate 8-isovalerate
- Q27896911
- NC6C26RM46
- Trichothec-9-ene-3,4,8,15-tetrol, 12,13-epoxy-, 15 acetate 8-(3-methylbutanoate), (3alpha,4abeta,8alpha)-
- 12,13-Epoxytrichothec-9-ene-3-alpha,4-beta,8-alpha,15-tetrol 15-acetate 8-isovalerate
- 12,13-Epoxytrichothec-9-ene-3,4,8,15-tetrol 15-acetate 8-(3-methylbutanoate), (3alpha,4beta,8alpha)-
- NCGC00380750-01
- 26934-87-2
- HT 2 Toxin
- 15-(acetyloxy)-3alpha,4beta-dihydroxy-12,13-epoxytrichothec-9-en-8alpha-yl 3-methylbutanoate
- DTXSID60891810
- 1ST7237-100A
- 3,4-DIHYDROXY-15-ACETOXY-8-(3-METHYLBUTYRYLOXY)-12,13-EPOXY-.DELTA.9-TRICHOTHECENE
- NSC-278571
- 3,4-dihydroxy-15-acetoxy-8-(3-methylbutyryloxy)-12,13-epoxy-delta9-trichothecene
- AS-78686
- [(1S,2R,4S,7R,9R,10R,11S,12S)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate
- CHEMBL440357
- Trichothec-9-ene-3,4,8,15-tetrol, 12,13-epoxy-, 15-acetate 8-(3-methylbutanoate), (3alpha,4beta,8alpha)-
- Trichothec-9-ene-3-alpha,4-beta,8-alpha,15-tetrol, 12,13-epoxy-, 15-acetate, 8-isovalerate
- BH162733
- CHEBI:138861
- mycotoxin HT-2
- HT-2 Toxin in Acetonitrile, 100ug/mL
- 15-Acetoxy-3,4-dihydroxy-8-(3-methylbutyryloxy)-12,13-epoxy delta9-trichothecene
- NSC 278571
- UNII-NC6C26RM46
- HT 2
- HY-N6729
- Trichothec-9-ene-3.alpha.,8.alpha.,15-tetrol, 12,13-epoxy-, 15-acetate 8-isovalerate
- NSC278571
- TOXIN HT2
- CHEMBL1996430
- Trichothec-9-ene-3,8,15-tetrol, 12,13-epoxy-, 15 acetate 8-(3-methylbutanoate), (3.alpha.,4a.beta.,8.alpha.)-
- NS00000153
- Trichothec-9-ene-3.alpha.,8.alpha.,15-tetrol, 12,13-epoxy-, 15-acetate, 8-isovalerate
- NCI60_002267
- Trichothen-9-ene-3,8,15-tetrol, 12,13-epoxy-, 15-acetate 8-(3-methylbutanoate)
- C19952
- Trichothec-9-ene-3,8,15-tetrol, 12,13-epoxy-, 15-acetate 8-(3-methylbutanoate), (3.alpha.,4.beta.,8.alpha.)-
- HT-2 Toxin 100 microg/mL in Acetonitrile
- ?HT-2 TOXIN
- 2'-[(acetyloxy)methyl]-10',11'-dihydroxy-1',5'-dimethyl-8'-oxaspiro[oxirane-2,12'-tricyclo[7.2.1.02,7]dodecan]-5'-en-4'-yl 3-methylbutanoate
- G16868
- Trichothec-9-ene-3alpha,4beta,8alpha,15-tetrol, 12,13-epoxy-, 15-acetate 8-isovalerate (8CI)
- [(1S,2R,4S,7R,9R,10R,11S,12R)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate
- Trichothec-9-ene-3,4,8,15-tetrol, 12,13-epoxy-, 15-acetate 8-(3-methylbutanoate), (3.alpha.,4.beta.,8.alpha.)-
- PNKLMTPXERFKEN-MLXHEQMXSA-N
- 12,13-Epoxytrichothec-9-ene-3-.alpha.,4-.beta.,8-.alpha.,15-tetrol 15-acetate 8-isovalerate
- Trichothec-9-ene-3,4,8,15-tetrol, 12,13-epoxy-, 15 acetate 8-(3-methylbutanoate), (3alpha,4abeta,8alpha)-(9CI)
- ((1S,2R,4S,7R,9R,10R,11S,12R)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro(8-oxatricyclo(7.2.1.02,7)dodec-5-ene-12,2'-oxirane)-4-yl) 3-methylbutanoate
- Trichothec-9-ene-3,4,8,15-tetrol, 12,13-epoxy-, 15-acetate 8-(3-methylbutanoate), (3alpha,4beta,8alpha)-(9CI)
- 2'-((acetyloxy)methyl)-10',11'-dihydroxy-1',5'-dimethyl-8'-oxaspiro(oxirane-2,12'-tricyclo(7.2.1.02,7)dodecan)-5'-en-4'-yl 3-methylbutanoate
- (1'R,2R,2'S,4'R,7'S,9'S,10'R,11'S)-2'-[(acetyloxy)methyl]-10',11'-dihydroxy-1',5'-dimethyl-8'-oxaspiro[oxirane-2,12'-tricyclo[7.2.1.0{2,7}]dodecan]-5'-en-4'-yl 3-methylbutanoate
- 15-acetoxy-3,4-dihydroxy-8-(3-methylbutyryloxy)-12,13-epoxy delta 9-trichothecene
- ((1S,2R,4S,7R,9R,10R,11S,12S)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro(8-oxatricyclo(7.2.1.02,7)dodec-5-ene-12,2'-oxirane)-4-yl) 3-methylbutanoate
- (1'R,2R,2'S,4'R,7'S,9'S,10'R,11'S)-2'-((acetyloxy)methyl)-10',11'-dihydroxy-1',5'-dimethyl-8'-oxaspiro(oxirane-2,12'-tricyclo(7.2.1.0(2,7))dodecan)-5'-en-4'-yl 3-methylbutanoate
- DTXCID401031048
- Trichothec-9-ene-3.alpha.,4.beta.,8.alpha.,15-tetrol, 12,13-epoxy-, 15-acetate 8-isovalerate
-
- MDL: MFCD00056784
- インチ: InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14-,15+,17+,18+,19+,20+,21+,22-/m0/s1
- InChIKey: PNKLMTPXERFKEN-MLXHEQMXSA-N
- ほほえんだ: CC(C)CC(=O)O[C@H]1C[C@@]2(COC(=O)C)[C@@H](C=C1C)O[C@@H]3[C@@H]([C@H]([C@@]2(C)[C@@]43CO4)O)O
計算された属性
- せいみつぶんしりょう: 424.21000
- どういたいしつりょう: 424.21
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 30
- 回転可能化学結合数: 7
- 複雑さ: 777
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 115A^2
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- 色と性状: Solid
- 密度みつど: 1.30±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 537.1±50.0 °C at 760 mmHg
- フラッシュポイント: 2 °C
- 屈折率: 1.562
- ようかいど: 微溶性(1.1 g/l)(25ºC)、
- PSA: 114.82000
- LogP: 1.12190
- じょうきあつ: 0.0±3.2 mmHg at 25°C
HT-2 Toxin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら
- 危険物輸送番号:UN 3462 6.1/PG 1
- WGKドイツ:3
- 危険カテゴリコード: R26/27/28;R36/37/38
- セキュリティの説明: S22;S26;S36/37/39;S45
- RTECS番号:YD0050000
-
危険物標識:



- 包装グループ:I
- セキュリティ用語:6.1(a)
- 危険レベル:6.1(a)
- リスク用語:R26/27/28; R36/37/38; R36; R20/21/22; R11
- 危険レベル:6.1(a)
- ちょぞうじょうけん:説明書で推奨されている条件で製品を保管してください
HT-2 Toxin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| LKT Labs | T7676-1 mg |
HT-2 Toxin |
26934-87-2 | ≥98%, TLC, HPLC | 1mg |
$334.80 | 2023-07-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021867-1mg |
HT-2 Toxin |
26934-87-2 | 98% | 1mg |
¥3493 | 2024-05-24 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20612-5mg |
HT-2 Toxin |
26934-87-2 | 98% | 5mg |
¥8800.00 | 2023-09-09 | |
| TRC | H671800-5mg |
HT-2 Toxin |
26934-87-2 | 5mg |
$ 1211.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 34136-2l |
HT-2 Toxin |
26934-87-2 | 2l |
¥5165.77 | 2025-01-10 | ||
| LKT Labs | T7676-5mg |
HT-2 Toxin |
26934-87-2 | ≥98%, TLC, HPLC | 5mg |
$1391.70 | 2024-05-21 | |
| LKT Labs | T7676-1mg |
HT-2 Toxin |
26934-87-2 | ≥98%, TLC, HPLC | 1mg |
$351.50 | 2024-05-21 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T13726-5mg |
HT-2 Toxin |
26934-87-2 | >98% | 5mg |
¥17500.00 | 2024-08-09 | |
| MedChemExpress | HY-N6729-1mg |
HT-2 Toxin |
26934-87-2 | 98.30% | 1mg |
¥3900 | 2024-07-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021867-5mg |
HT-2 Toxin |
26934-87-2 | 98% | 5mg |
¥10751 | 2024-05-24 |
HT-2 Toxin サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:26934-87-2)HT-2 Toxin
注文番号:A1024451
在庫ステータス:in Stock/in Stock
はかる:1mg/5mg
清らかである:99%/99%
最終更新された価格情報:Thursday, 29 August 2024 15:30
価格 ($):518.0/2194.0
PRIBOLAB PTE.LTD
ゴールドメンバー
(CAS:26934-87-2)Pribolab®HT-2 Toxin
注文番号:MSS1016
在庫ステータス:0/0/0
はかる:10mg/5mg/1mg
清らかである:99%/99%/99%
最終更新された価格情報:Sunday, 3 March 2024 13:42
価格 ($):0/0/0
HT-2 Toxin 関連文献
-
1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
26934-87-2 (HT-2 Toxin) 関連製品
- 2623-22-5(15-Acetoxyscirpenol)
- 21259-20-1(T-2 Toxin)
- 36519-25-2(Neosolaniol Standard)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:26934-87-2)HT-2 TOXIN

清らかである:99%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:26934-87-2)HT-2 Toxin

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ









